molecular formula C21H21ClN2O2S B2897028 4-(Azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline CAS No. 866895-08-1

4-(Azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline

Cat. No. B2897028
CAS RN: 866895-08-1
M. Wt: 400.92
InChI Key: ONCCGIYSNKQAKZ-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline, also known as AC4Q, is a chemical compound that has been widely studied for its potential applications in scientific research. AC4Q belongs to the class of sulfonyl quinoline compounds and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Molecular Structure and Chemical Properties

Studies on derivatives of sulfonylquinoline, such as those involving fluoroisoquinoline sulfonyl analogs, offer insights into their molecular structures and chemical properties. For instance, research on 4-fluoroisoquinoline-5-sulfonyl chloride reveals how steric effects and intramolecular hydrogen bonding influence molecular conformation and reactivity. This understanding is crucial for designing compounds with desired chemical behaviors for various applications, including drug development and synthetic chemistry (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Anticancer Activities

Some quinoline derivatives have been explored for their anticancer potential. For example, a study on 4-aminoquinoline derivatives designed using a hybrid pharmacophore approach demonstrated significant cytotoxicity against breast tumor cell lines, highlighting the potential of sulfonyl analogs in cancer treatment (Solomon, Pundir, & Lee, 2019). This research suggests that "4-(Azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline" and similar compounds could be explored further for their therapeutic applications.

properties

IUPAC Name

4-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c22-16-9-11-17(12-10-16)27(25,26)20-15-23-19-8-4-3-7-18(19)21(20)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCGIYSNKQAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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